![molecular formula C22H22N4O6S2 B2643252 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 887208-95-9](/img/structure/B2643252.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O6S2 and its molecular weight is 502.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Ultrasound Synthesis and Antibacterial Evaluation : The compound was synthesized through a 1,3-dipolar cycloaddition reaction, which saw significant reductions in reaction times and higher yields under ultrasound irradiation. It displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Synthesis Promoted by Carbodiimide Condensation : This process involved a convenient and fast method of synthesis identified by various spectroscopic analyses (Yu et al., 2014).
Antitumor and Anticancer Applications
Antitumor Activity Evaluation : Some derivatives of the compound showed considerable anticancer activity against various cancer cell lines, highlighting its potential in antitumor medication (Yurttaş et al., 2015).
Molecular Docking Study of Antitumor Activity : Certain analogues of this compound demonstrated broad-spectrum antitumor activity, suggesting its potency in cancer treatment (Al-Suwaidan et al., 2016).
Anti-Inflammatory and Analgesic Applications
In Vitro and In Vivo Anti-inflammatory Activity : The compound and its derivatives were evaluated for their anti-inflammatory properties, with some showing promising results (Tariq et al., 2018).
Anticonvulsant Evaluation : The compound showed significant anticonvulsant activity, marking its potential in treatments related to seizures and epilepsy (Nath et al., 2021).
Analgesic Activity : Derivatives of the compound demonstrated potential analgesic properties, making them candidates for pain management therapies (Kaplancıklı et al., 2012).
Other Biological Activities
Antibacterial and Antioxidant Effects : Synthesized derivatives showed significant antibacterial and antioxidant activities (Kumar et al., 2012).
Antibacterial Agents : The compound was effective against various bacterial strains, showing its potential as an antibacterial agent (Borad et al., 2015).
Antioxidant and Anti-inflammatory Compounds : The compound and its derivatives showed good efficacy in antioxidant and anti-inflammatory assays (Koppireddi et al., 2013).
Urease Inhibition and Antimicrobial Activities : The compound showed significant urease inhibition and antimicrobial activities (Gull et al., 2016).
Insecticidal Assessment : The compound was evaluated as an insecticidal agent against the cotton leafworm, showing promising results (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-15-5-3-13(7-17(15)30-2)9-19(27)24-21-25-26-22(34-21)33-11-20(28)23-10-14-4-6-16-18(8-14)32-12-31-16/h3-8H,9-12H2,1-2H3,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZNWIIZVVRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
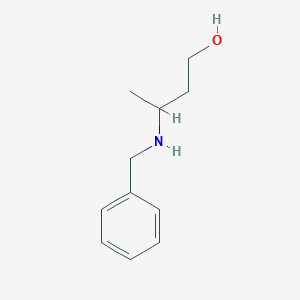
![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)
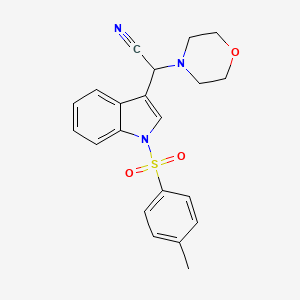

![N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2643176.png)
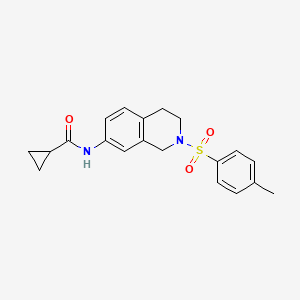
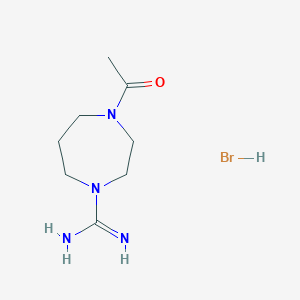


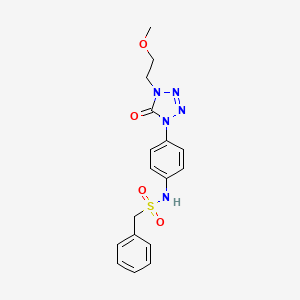
![N-cyclododecyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2643186.png)
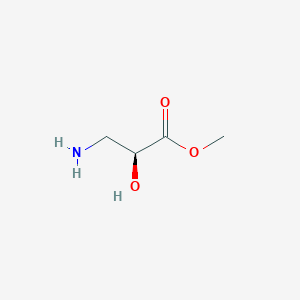

![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)
